Falcarinol
Overview
Description
Falcarinol is a natural pesticide and fatty alcohol found in carrots, red ginseng, and ivy . In carrots, it occurs in a concentration of approximately 2 mg/kg . As a toxin, it protects roots from fungal diseases .
Synthesis Analysis
Falcarinol and other polyacetylenic oxylipins in carrots are analyzed by Reversed-Phase HPLC and Charged Aerosol Detection . These compounds have been shown to be highly toxic toward bacteria and fungi and to exhibit a diverse range of biological activities in mammals .Molecular Structure Analysis
Falcarinol is a polyyne with two carbon-carbon triple bonds and two double bonds . The double bond at the carbon 9 position has cis stereochemistry .Physical And Chemical Properties Analysis
Falcarinol is a polyyne with two carbon-carbon triple bonds and two double bonds . The double bond at the carbon 9 position has cis stereochemistry .Scientific Research Applications
Prevention of Inflammation and Colorectal Neoplastic Transformation : Falcarinol (FaOH) and falcarindiol (FaDOH) exhibit anti-inflammatory properties and can prevent colorectal cancer precursor lesions. They downregulate NF-κβ and its inflammatory markers, including TNFα, IL-6, and COX-2, in a dose-dependent manner in azoxymethane-induced rats (Kobaek-Larsen et al., 2019).
Targeting ALDH2 in Cancer Cells : Falcarinol targets ALDH2, a molecular target in cancer cells, by covalent binding to the active site, thereby impairing crucial cellular viability pathways (Heydenreuter, Kunold, & Sieber, 2015).
Effects on Cell Proliferation and Apoptosis : Falcarinol has a biphasic effect on Caco-2 cell proliferation. Low doses decrease apoptosis indicator expression and basal DNA strand breakage, while high concentrations increase apoptosis and DNA damage (Young et al., 2007).
Influence on Seed Germination : Isolated from parsley root, falcarinol, along with falcarindiol, impacts seed germination, highlighting its potential role in plant physiology (Nitz, Spraul, & Drawert, 1990).
Response to Plant Infection : In tomato plants infected with Verticillium albo-atrum, falcarinol and falcarindiol are produced, suggesting a role in plant defense mechanisms (Elgersma et al., 1984).
Impact on Gut Microbiota Composition : In a rat model of colorectal cancer, dietary falcarinol and falcarindiol significantly altered gut microbiota composition, pointing to their role in gut health (Kobaek-Larsen et al., 2018).
Effects of Processing and Storage on Carrots : The levels of falcarinol in carrots are influenced by processing and storage conditions, with implications for their health-promoting properties (Hansen, Purup, & Christensen, 2003).
Prevention of Neoplastic Lesions in Rats : Dietary supplements of falcarinol and falcarindiol significantly reduced neoplastic lesions and polyp growth rates, suggesting a preventive effect on colorectal cancer development (Kobaek-Larsen et al., 2017).
Role in Skin Allergy and Immunopharmacology : Falcarinol acts as a covalent cannabinoid CB1 receptor antagonist and can induce pro-allergic effects in the skin, relevant in dermatology and allergy research (Leonti et al., 2010).
Potent Inducer of Heme Oxygenase-1 : Compared to sulforaphane, falcarinol more effectively attenuates intestinal inflammation and is a potent inducer of Heme Oxygenase-1, an enzyme with antioxidant properties (Stefanson & Bakovic, 2018).
Safety And Hazards
Future Directions
Polyacetylene phytochemicals like Falcarinol are emerging as potentially responsible for the chemoprotective effects of consuming apiaceous vegetables . There is some evidence suggesting that polyacetylenes impact carcinogenesis by influencing a wide variety of signaling pathways, which are important in regulating inflammation, apoptosis, cell cycle regulation, etc .
properties
IUPAC Name |
(3R,9Z)-heptadeca-1,9-dien-4,6-diyn-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)4-2/h4,10-11,17-18H,2-3,5-9,12H2,1H3/b11-10-/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJAEDFOKNAMQD-QXPKXGMISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CCC#CC#CC(C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C\CC#CC#C[C@@H](C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O | |
Record name | falcarinol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Falcarinol | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415266 | |
Record name | Panaxynol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Ethanolic extracts from 10 Chinese herbs /were tested/ for their effects on K562, Raji, Wish, HeLa, Calu-1, and Vero tumor cells proliferation. On a percentage basis, panaxynol purified from Saposhnikovae divaricata had the highest inhibitory activity on various tumor cells proliferation. Cell-cycle analysis indicated that panaxynol arrested the cell cycle progression of tumor cells from the G1 transition to the S phase. In an attempt to further localize the point in the cell cycle where arrest occurred, gene expression of cyclin E, a key regulatory event leading to the G1/S boundary was examined. Results indicated that the levels of cyclin E mRNA in various tumor cells were decreased by panaxynol. Thus, the suppressant effects of panaxynol on proliferation of various tumor cells appeared to be mediated, at least in part, through impairments of cyclin E mRNA levels and arresting cell cycle progression in the cells. | |
Record name | FALCARINOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7070 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Falcarinol | |
CAS RN |
21852-80-2 | |
Record name | (-)-Falcarinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21852-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Falcarinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021852802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Panaxynol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PANAXYNOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P1DJD416I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FALCARINOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7070 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.